1-(3-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride typically involves multiple steps. One common method includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine, which is then reacted with piperidine to yield 1-(3-nitropyridin-2-yl)piperidine. This intermediate is further aminated to produce 1-(3-nitropyridin-2-yl)piperidin-4-amine, which is finally converted to its dihydrochloride salt form .
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives, such as:
1-(3-Nitropyridin-2-yl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
1-(3-Nitropyridin-2-yl)piperidin-4-carboxylic acid:
1-(3-Nitropyridin-2-yl)piperidin-4-methylamine: The methylamine group provides different biological activity compared to the primary amine in the original compound.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10;;/h1-2,5,8H,3-4,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBXMOLDCZQVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.